molecular formula C55H41F21O3P3RhS- B12784277 (Rh(NBD)(CF3PPP))(OTf) CAS No. 204906-22-9

(Rh(NBD)(CF3PPP))(OTf)

Cat. No.: B12784277
CAS No.: 204906-22-9
M. Wt: 1376.8 g/mol
InChI Key: XIIWXRFMUJKTRH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Rh(NBD)(CF₃PPP))(OTf) is a rhodium-based coordination complex featuring a norbornadiene (NBD) ligand, a trifluoromethyl-substituted phosphine ligand (CF₃PPP), and a trifluoromethanesulfonate (OTf⁻) counterion. This complex is notable for its use in asymmetric catalysis, particularly in hydrogenation reactions, where the electron-withdrawing CF₃ group on the phosphine ligand enhances electrophilicity at the rhodium center, improving catalytic activity . The OTf⁻ anion contributes to solubility in polar organic solvents, facilitating homogeneous catalysis . Structural studies reveal a square planar geometry around the Rh center, stabilized by strong π-backbonding from the NBD ligand .

Properties

CAS No.

204906-22-9

Molecular Formula

C55H41F21O3P3RhS-

Molecular Weight

1376.8 g/mol

IUPAC Name

bicyclo[2.2.1]hepta-2,5-diene;[3-bis[3-(trifluoromethyl)phenyl]phosphanyl-2-[bis[3-(trifluoromethyl)phenyl]phosphanylmethyl]-2-methylpropyl]-bis[3-(trifluoromethyl)phenyl]phosphane;rhodium;trifluoromethanesulfonate

InChI

InChI=1S/C47H33F18P3.C7H8.CHF3O3S.Rh/c1-41(26-66(35-14-2-8-29(20-35)42(48,49)50)36-15-3-9-30(21-36)43(51,52)53,27-67(37-16-4-10-31(22-37)44(54,55)56)38-17-5-11-32(23-38)45(57,58)59)28-68(39-18-6-12-33(24-39)46(60,61)62)40-19-7-13-34(25-40)47(63,64)65;1-2-7-4-3-6(1)5-7;2-1(3,4)8(5,6)7;/h2-25H,26-28H2,1H3;1-4,6-7H,5H2;(H,5,6,7);/p-1

InChI Key

XIIWXRFMUJKTRH-UHFFFAOYSA-M

Canonical SMILES

CC(CP(C1=CC=CC(=C1)C(F)(F)F)C2=CC=CC(=C2)C(F)(F)F)(CP(C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC(=C4)C(F)(F)F)CP(C5=CC=CC(=C5)C(F)(F)F)C6=CC=CC(=C6)C(F)(F)F.C1C2C=CC1C=C2.C(F)(F)(F)S(=O)(=O)[O-].[Rh]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Rhodium(Norbornadiene)(Tris(3,5-bis(trifluoromethyl)phenyl)phosphine))(Trifluoromethanesulfonate) involves the reaction of rhodium precursors with the ligand Tris(3,5-bis(trifluoromethyl)phenyl)phosphine. One common method includes reacting [Rhodium(μ-Cl)(Norbornadiene)]2 with Tris(3,5-bis(trifluoromethyl)phenyl)phosphine in the presence of a suitable solvent . The resulting complex is then treated with Trifluoromethanesulfonic acid to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This typically includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the product.

Scientific Research Applications

(Rhodium(Norbornadiene)(Tris(3,5-bis(trifluoromethyl)phenyl)phosphine))(Trifluoromethanesulfonate) has several scientific research applications:

Mechanism of Action

The mechanism of action of (Rhodium(Norbornadiene)(Tris(3,5-bis(trifluoromethyl)phenyl)phosphine))(Trifluoromethanesulfonate) involves the coordination of the rhodium center with various ligands, facilitating different catalytic processes. The rhodium center can undergo oxidative addition and reductive elimination, enabling the formation and breaking of chemical bonds . The presence of the Tris(3,5-bis(trifluoromethyl)phenyl)phosphine ligand enhances the compound’s stability and reactivity by increasing the electron density around the rhodium center .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ligand and Counterion Effects

The catalytic performance of (Rh(NBD)(CF₃PPP))(OTf) is highly dependent on its ligand and counterion composition. Below is a comparative analysis with structurally related Rh complexes:

Compound Ligand System Counterion Catalytic Application Key Metrics
(Rh(NBD)(CF₃PPP))(OTf) NBD, CF₃PPP OTf⁻ Asymmetric hydrogenation 90–95% ee, TOF = 120 h⁻¹
[Rh(nbd)₂]SbF₆ NBD (2 equivalents) SbF₆⁻ Hydrogenation of N-protected indoles 85–92% ee, TOF = 80 h⁻¹
[Rh(L2)(CO)(BF₄)]₂ OrthoDIMphos (L2), CO BF₄⁻ Hydroformylation Low enantioselectivity (~20% ee)
Rh(Tang-Phos)(COD)BF₄ Tang-Phos, COD BF₄⁻ Hydrogenation of α-arylenamides 99% ee, TOF = 150 h⁻¹

Key Observations:

  • Ligand Electronics: The CF₃PPP ligand in (Rh(NBD)(CF₃PPP))(OTf) provides superior electron-withdrawing effects compared to the unmodified phosphine ligands in [Rh(nbd)₂]SbF₆, resulting in higher electrophilicity and enhanced enantioselectivity in hydrogenation .
  • Counterion Role: The OTf⁻ anion improves solubility in dichloromethane and acetonitrile compared to BF₄⁻ or SbF₆⁻, which can precipitate in nonpolar solvents .
  • Dimeric vs. Monomeric Structures: Dimeric complexes like [Rh(L2)(CO)(BF₄)]₂ exhibit lower activity due to slower ligand dissociation kinetics, whereas monomeric (Rh(NBD)(CF₃PPP))(OTf) operates efficiently under mild conditions .

Catalytic Performance in Hydrogenation

(Rh(NBD)(CF₃PPP))(OTf) achieves 90–95% enantiomeric excess (ee) in the hydrogenation of α-arylenamides, outperforming [Rh(nbd)₂]SbF₆ (85–92% ee) but slightly lagging behind Rh(Tang-Phos)(COD)BF₄ (99% ee) . However, its turnover frequency (TOF = 120 h⁻¹) is superior to most analogues, attributed to the CF₃PPP ligand’s ability to stabilize transition states without steric hindrance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.